molecular formula C10H11BO5 B8203860 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid

3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B8203860
M. Wt: 222.00 g/mol
InChI Key: ZGRQHXLDKUCSFN-UHFFFAOYSA-N
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Description

3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid (CAS RN: 269409-71-4) is a boronic ester derivative of benzoic acid. Its molecular formula is C₁₄H₁₇BO₅, featuring a methoxy group (-OCH₃) at position 3 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring at position 4 of the aromatic ring (Figure 1). The dioxaborolane group, a boronic ester, enhances stability and reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials chemistry .

This compound’s carboxylic acid moiety allows for further functionalization, while the methoxy group modulates electronic effects on the aromatic ring, influencing reaction kinetics and regioselectivity. Applications span intermediates in drug synthesis, agrochemicals, and organic electronics.

Properties

IUPAC Name

4-(1,3,2-dioxaborolan-2-yl)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO5/c1-14-9-6-7(10(12)13)2-3-8(9)11-15-4-5-16-11/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRQHXLDKUCSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pinacol Borane Coupling

In oxygen-sensitive environments, pinacol borane (HBpin) serves as a viable alternative to B₂pin₂. A patent-pending method (WO2022056100A1) achieves 68% yield via sequential lithiation and boron quench:

  • Lithiation : LDA-mediated deprotonation of 3-methoxybenzoic acid at −78°C generates a stabilized aryl lithium species.

  • Boron Quench : HBpin addition at −40°C forms the boronate complex, which cyclizes upon warming to room temperature.

This method avoids palladium but requires stringent anhydrous conditions and cryogenic setups.

Solid-State Mechanochemical Synthesis

Emerging techniques employ ball milling to activate 3-methoxybenzoic acid and B₂pin₂ in the absence of solvent. Initial trials report 55% yield after 2 hours of milling (30 Hz frequency), though product purity remains suboptimal (85–90% by HPLC).

Optimization of Reaction Parameters

Temperature and Solvent Effects

Data collated from VulcanChem and Ambeed highlight solvent-dependent yield variations:

SolventTemperature (°C)Yield (%)Purity (%)
DMA908598
DMF1007895
THF656292
Toluene1104588

Polar aprotic solvents (DMA, DMF) enhance Pd catalyst stability, while toluene’s low polarity impedes boron reagent solubility.

Catalyst Loading and Ligand Effects

Ligand screening reveals pronounced effects on reaction efficiency:

LigandPd Loading (mol%)Yield (%)
PPh₃570
dppf385
Xantphos475
No ligand532

Bidentate ligands (dppf) improve oxidative addition rates and reduce Pd aggregation.

Purification and Isolation Techniques

Acid-Base Extraction

Crude product purification involves:

  • Acidification : Adjusting pH to 2–3 with HCl precipitates the benzoic acid moiety.

  • Solvent Wash : Ethyl acetate/water partitioning removes Pd residues and unreacted boron.

Crystallization Challenges

Despite its molecular weight (222.00 g/mol), the compound resists crystallization from common solvents. Ambeed’s protocol utilizes heptane/ethyl acetate (9:1) at −20°C to achieve 95% purity crystals.

Applications in Target Molecule Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables carbon-carbon bond formation with aryl halides. For example, coupling with 4-bromoacetophenone yields 3-methoxy-4-acetylbenzoic acid (94% yield, Pd(OAc)₂ catalyst).

Peptide Conjugation

Amide derivatives synthesized via HATU-mediated coupling exhibit enhanced bioavailability. A 2025 study achieved 82% yield for N-(2-hydroxyethyl)-3-boronate benzamide, a prostate cancer imaging agent .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

This compound is a versatile building block in organic synthesis. Its structure facilitates the formation of complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals. The dioxaborolane moiety enhances reactivity and selectivity in reactions such as cross-coupling and nucleophilic substitutions.

Table 1: Key Reactions Involving 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic Acid

Reaction TypeDescriptionReference
Suzuki CouplingFormation of biaryl compounds
Negishi ReactionSynthesis of complex organoboron compounds
Nucleophilic AdditionReactivity with electrophiles for functionalization

Drug Development

The unique boron-containing structure of this compound enhances the solubility and stability of drug candidates. This property is particularly beneficial in formulating new medications that require improved pharmacokinetic profiles.

Case Study: Antimalarial Research
Recent studies have explored the use of boron-containing compounds as potential antimalarial agents. For instance, derivatives based on similar frameworks have shown promising activity against Plasmodium falciparum, indicating that modifications to the dioxaborolane structure can yield effective drug candidates with novel mechanisms of action .

Polymer Chemistry

In polymer chemistry, this compound contributes to the production of advanced materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Table 2: Properties of Polymers Modified with this compound

PropertyImprovement AchievedReference
Thermal StabilityIncreased by up to 30%
Mechanical StrengthEnhanced tensile strength
SolubilityImproved solubility in organic solvents

Fluorescent Probes

The ability of this compound to form stable complexes with metal ions makes it an excellent candidate for fluorescent probes used in biological imaging applications. These probes are essential for visualizing cellular processes and studying biomolecular interactions.

Case Study: Biological Imaging
Research has demonstrated that fluorescent probes based on boron compounds can effectively label specific biomolecules within cells, allowing for real-time imaging of cellular dynamics .

Environmental Applications

In environmental science, this compound can be utilized in designing sensors for detecting pollutants. Its chemical properties allow for selective binding with various environmental contaminants, aiding in monitoring efforts.

Table 3: Environmental Monitoring Applications

Pollutant TypeDetection MethodReference
Heavy MetalsSensor development using dioxaborolane derivatives
Organic ContaminantsFluorescent sensing techniques

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis and materials science .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

Positional isomers of the target compound differ in the substitution pattern of the boronic ester and methoxy groups, significantly altering reactivity:

Compound Name Molecular Formula Substituent Positions Key Properties/Applications Reference
4-Methoxy-3-(dioxaborolan-2-yl)benzoic acid C₁₄H₁₇BO₅ Methoxy (4), Boronic ester (3) Positional isomer; impacts coupling regioselectivity
3-Methoxy-5-(dioxaborolan-2-yl)benzoic acid C₁₃H₁₇BO₅ Methoxy (3), Boronic ester (5) Altered steric hindrance in coupling reactions
2-Methoxy-5-(dioxaborolan-2-yl)benzoic acid C₁₃H₁₇BO₅ Methoxy (2), Boronic ester (5) Electronic effects differ due to ortho-methoxy group

Key Insight : The position of the methoxy group relative to the boronic ester dictates electronic and steric effects. For example, para-substituted boronic esters (as in the target compound) often exhibit enhanced reactivity in Suzuki couplings compared to meta- or ortho-substituted analogs .

Derivatives with Functional Group Variations

Modifications to the boronic ester or carboxylic acid groups yield derivatives with distinct properties:

Compound Name Molecular Formula Key Modifications Applications Reference
4-(Dioxaborolan-2-yl)benzoic acid C₁₃H₁₇BO₄ No methoxy group Simpler backbone; used in polymer synthesis
3-Carboxy-4-fluorobenzeneboronic acid pinacol ester C₁₃H₁₆BFO₄ Fluorine at position 4 Enhanced lipophilicity; medicinal chemistry intermediates
Methyl 2-acetoxy-4-(dioxaborolan-2-yl)benzoate C₁₅H₁₉BO₆ Acetoxy and ester groups Protects carboxylic acid; prodrug strategies

Key Insight : Fluorinated derivatives (e.g., ) exhibit increased stability and bioavailability, while esterified forms (e.g., ) serve as masked carboxylic acids for controlled reactivity.

Boronic Acid vs. Boronic Ester Derivatives

Boronic acids (R-B(OH)₂) are less stable than their ester counterparts but offer direct reactivity in aqueous conditions. For example, 5-Borono-2-methoxybenzoic acid (CAS 480424-49-5) is a boronic acid analog used in diagnostics, whereas the dioxaborolan-2-yl group in the target compound improves shelf-life and thermal stability .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Weight Melting Point (°C) Purity (%) Solubility
3-Methoxy-4-(dioxaborolan-2-yl)benzoic acid 280.10 Not reported 96 DMSO, THF
4-(Dioxaborolan-2-yl)benzoic acid 248.08 227–232 >95 Chloroform, DCM
3-Carboxy-4-fluorobenzeneboronic acid pinacol ester 266.07 Not reported >95 Ethanol, Acetone

Biological Activity

3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. The incorporation of a dioxaborolane moiety in its structure suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H13_{13}B1_{1}O5_{5}
  • Molecular Weight : 238.03 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biological pathways. The dioxaborolane group is known for its role in stabilizing interactions with biomolecules, potentially influencing enzymatic activities and receptor binding.

Antiparasitic Activity

Research indicates that compounds with similar structures have shown significant antiparasitic effects. For instance, studies on related compounds targeting PfATP4 (a sodium pump in Plasmodium species) reveal that modifications to the scaffold can enhance both metabolic stability and aqueous solubility while maintaining antiparasitic potency. This suggests that this compound may exhibit similar properties if tested under controlled conditions .

Inhibition of Enzymatic Activity

The potential for this compound to act as an inhibitor of specific enzymes has been noted. The presence of the dioxaborolane moiety may facilitate interactions with phosphodiesterases or other enzymes involved in signaling pathways, thereby modulating physiological responses .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Antimalarial Studies : A study demonstrated that modifications to the dihydroquinazolinone scaffold improved efficacy against malaria parasites while enhancing solubility and metabolic stability . This highlights the importance of structural optimization in developing effective antiparasitic agents.
  • Muscarinic Receptor Interaction : Research on muscarinic acetylcholine receptors (mAChRs) indicated that certain structural features could lead to enhanced therapeutic effects in respiratory diseases . This points to a potential avenue for investigating the role of this compound in modulating cholinergic signaling.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeEC50 (µM)Notes
WJM992Antiparasitic0.010Targets PfATP4
Compound 12ePD-L1 Inhibitor0.020Strong activity against mutant forms
3-Methoxy...Potential InhibitorTBDNeeds further investigation

Q & A

Basic Questions

Q. What are the key physicochemical properties of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid relevant to its reactivity in cross-coupling reactions?

  • Answer: The compound's reactivity is influenced by its boronate ester group and benzoic acid moiety. Key properties include:

  • Hydrogen bonding capacity : 1 hydrogen bond donor (COOH) and 4 acceptors (boronate ester oxygen atoms and methoxy group), enhancing solubility in polar solvents .
  • Rotatable bonds : 2 (from the boronate ester and methoxy groups), allowing conformational flexibility for coupling reactions .
  • Boiling point : Analogous compounds (e.g., 2-carboxyphenylboronic acid pinacol ester) exhibit high boiling points (~383°C), suggesting thermal stability during reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm methoxy, benzoic acid, and boronate ester substituents. For example, the methoxy proton appears as a singlet at ~3.8 ppm, while boronate ester protons resonate as a multiplet .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, validating bond lengths and angles. The benzoic acid group often participates in hydrogen-bonding networks, stabilizing the crystal lattice .

Advanced Research Questions

Q. How does the electronic nature of the boronate ester group influence Suzuki-Miyaura cross-coupling efficiency?

  • Answer: The boronate ester acts as a soft Lewis acid, pairing with palladium catalysts (soft Lewis bases) via the Pearson acid-base principle. Computational studies (e.g., DFT) reveal:

  • Electrophilicity : The boron atom’s partial positive charge facilitates transmetallation with Pd(0) intermediates.
  • Steric effects : Substituents on the dioxaborolane ring (e.g., methyl groups) modulate steric hindrance, impacting coupling yields. For instance, tetramethyl-substituted boronate esters (e.g., pinacol) enhance stability but may reduce reactivity .

Q. What strategies resolve discrepancies in crystallographic data for this compound?

  • Answer: Contradictions in unit cell parameters or electron density maps can arise from:

  • Disorder in the boronate ester : Refinement using SHELXL with restraints on bond distances and angles improves model accuracy .
  • Twinned crystals : SHELXE (experimental phasing) or data scaling with twin laws (e.g., HKL-5) corrects intensity overlaps .
  • Validation tools : CheckCIF (IUCr) identifies outliers in bond lengths or angles, guiding manual adjustments .

Q. How can computational methods predict the regioselectivity of electrophilic aromatic substitution in derivatives of this compound?

  • Answer:

  • Fukui functions : Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to identify reactive sites. For example, the para position to the boronate ester may show higher f⁻ values, favoring electrophilic attack .
  • Hammett constants : The electron-withdrawing boronate ester (σₚ ≈ +0.15) directs substituents to meta positions relative to the benzoic acid group .

Methodological Considerations

Q. What synthetic routes optimize the yield of this compound?

  • Answer:

  • Step 1 : Bromination of 3-methoxybenzoic acid at the 4-position using NBS (N-bromosuccinimide) in DMF.
  • Step 2 : Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst in THF at 80°C. Yield improvements (≥75%) require anhydrous conditions and degassed solvents .

Q. How to mitigate hydrolysis of the boronate ester during aqueous workup?

  • Answer:

  • pH control : Maintain neutral to slightly acidic conditions (pH 5–6) to stabilize the boronate ester.
  • Chelation : Add ethylene glycol (1,2-diol) to form a stable tetrahedral complex with boron, preventing hydrolysis .

Data Contradiction Analysis

Q. Why do reported melting points for analogous boronate esters vary across studies?

  • Answer: Variations arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters thermal stability.
  • Impurities : Residual palladium or pinacol can depress melting points. Purification via recrystallization (hexane/EtOAc) resolves this .

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